
3-Azido-1-(4-vinylbenzyl)azetidine
Vue d'ensemble
Description
Molecular Structure Analysis
Azetidines are four-membered heterocycles used in organic synthesis and medicinal chemistry . The reactivity of azetidines is driven by a considerable ring strain, while at the same time, the ring is significantly more stable than that of related aziridines .Chemical Reactions Analysis
The reactivity of azetidines is driven by a considerable ring strain, which translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions . The [2 + 2] photocycloaddition reaction between an imine and an alkene component, the aza Paternò–Büchi reaction, is one of the most efficient ways to synthesize functionalized azetidines .Applications De Recherche Scientifique
Organic Synthesis: Aza Paternò–Büchi Reactions
3-Azido-1-(4-vinylbenzyl)azetidine: plays a significant role in organic synthesis, particularly in aza Paternò–Büchi reactions . These reactions are pivotal for synthesizing functionalized azetidines, which are four-membered nitrogen-containing rings. The process involves a [2 + 2] photocycloaddition reaction between an imine and an alkene component, leading to the formation of azetidines with high regio- and stereoselectivity. This method is highly efficient for constructing small rings, which are integral in developing complex natural products and pharmaceuticals .
Pharmaceutical Applications: Drug Development
In the pharmaceutical industry, azetidines, including 3-Azido-1-(4-vinylbenzyl)azetidine , are valued for their incorporation into drug scaffolds . The unique structure of azetidines has been shown to improve pharmacokinetic properties and metabolic stability in pharmaceutically relevant compounds. This makes them attractive candidates for the development of new medications with enhanced efficacy and reduced side effects .
Materials Science: Polymer Synthesis
The strain-driven character of azetidines makes them essential in the synthesis of polymers3-Azido-1-(4-vinylbenzyl)azetidine can be used as a monomer in anionic and cationic ring-opening polymerization to create polyamines with various structures . These polymers have potential applications in creating antibacterial coatings, materials templating, and non-viral gene transfection systems .
Biochemistry: Gene Transfection
In biochemistry, the polymers derived from azetidines, such as 3-Azido-1-(4-vinylbenzyl)azetidine , are explored for non-viral gene transfection . The ability to safely and effectively introduce genetic material into cells is crucial for gene therapy and research. The unique properties of azetidine-based polymers offer a promising avenue for developing new gene delivery systems .
Environmental Science: CO2 Adsorption
Azetidine-based polymers, potentially including those derived from 3-Azido-1-(4-vinylbenzyl)azetidine , are being studied for their ability to adsorb CO2 . This application is particularly relevant in the context of environmental science, where the capture and sequestration of carbon dioxide are critical in addressing climate change. The polymers’ adsorptive properties could be harnessed to develop new materials for capturing greenhouse gases from industrial emissions .
Orientations Futures
Mécanisme D'action
Target of Action
Aziridines and azetidines, which are structurally similar to this compound, are known to be used as building blocks for polyamines .
Mode of Action
Aziridines and azetidines are known to undergo anionic and cationic ring-opening polymerization .
Biochemical Pathways
The resulting polymers from the polymerization of aziridines and azetidines have many important applications, such as antibacterial and antimicrobial coatings, co2 adsorption, chelation and materials templating, and non-viral gene transfection .
Result of Action
The polymers resulting from the polymerization of aziridines and azetidines have been noted for their potential applications in various fields .
Propriétés
IUPAC Name |
3-azido-1-[(4-ethenylphenyl)methyl]azetidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4/c1-2-10-3-5-11(6-4-10)7-16-8-12(9-16)14-15-13/h2-6,12H,1,7-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBCMPJSUETTWMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC=C(C=C1)CN2CC(C2)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Azido-1-(4-vinylbenzyl)azetidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




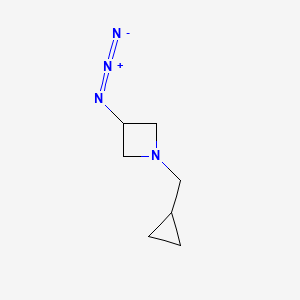
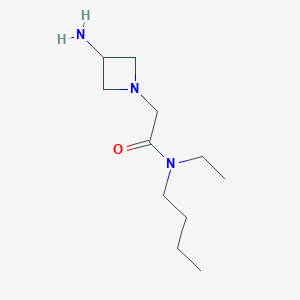

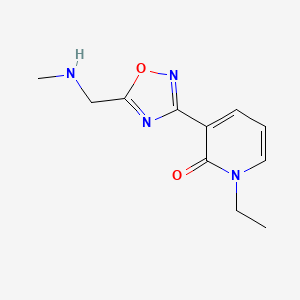


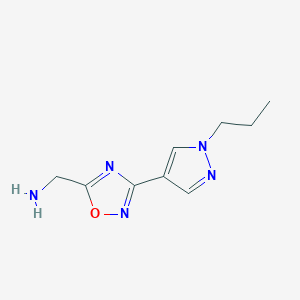

![N-[2-(piperidin-4-yl)ethyl]cyclobutanamine](/img/structure/B1488872.png)
![3-[(6-Chloro-2-methylpyrimidin-4-yl)amino]propan-1-ol](/img/structure/B1488874.png)

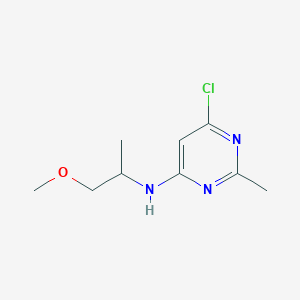
![4-(chloromethyl)-1-[4-(methylsulfanyl)phenyl]-1H-1,2,3-triazole](/img/structure/B1488880.png)